molecular formula C6H5FINO B3092386 2-Fluoro-4-iodo-3-methoxypyridine CAS No. 1227580-53-1

2-Fluoro-4-iodo-3-methoxypyridine

Cat. No.: B3092386
CAS No.: 1227580-53-1
M. Wt: 253.01 g/mol
InChI Key: IVXNIUMDPHLSBV-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-methoxypyridine is a halogenated pyridine derivative characterized by fluorine, iodine, and methoxy substituents at positions 2, 4, and 3, respectively. Its molecular formula is C₆H₅FINO (molecular weight: 253.01 g/mol) .

Properties

IUPAC Name

2-fluoro-4-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXNIUMDPHLSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the fluorine and iodine atoms. For instance, starting with 2-chloro-4-iodo-3-methoxypyridine, a fluorine atom can be introduced via a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-methoxypyridine involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity to targets. The methoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can serve as a leaving group in substitution reactions .

Comparison with Similar Compounds

2-Fluoro-3-iodo-4-methoxypyridine

  • Molecular Formula: C₆H₅FINO (identical to the target compound).
  • Key Difference : Substituent positions (iodine at position 3, methoxy at 4 vs. iodine at 4, methoxy at 3 in the target compound).
  • Implications: Positional isomerism alters electronic distribution.

2,5-Dichloro-4-iodo-3-methoxypyridine

  • Molecular Formula: C₆H₄Cl₂INO.
  • Key Features : Chlorine substituents at positions 2 and 3.
  • Comparison : Chlorine’s stronger electron-withdrawing effect compared to fluorine could enhance electrophilic reactivity at the pyridine ring. The presence of two halogens may also increase molecular weight (312.92 g/mol) and melting point (>250°C) relative to the target compound .

Halogen and Functional Group Variations

2-Chloro-4-iodo-3-methylpyridine

  • Molecular Formula : C₆H₅ClIN.
  • Key Features : Methyl group at position 3 instead of methoxy.
  • Comparison : The methyl group is electron-donating via inductive effects but lacks resonance contributions, unlike methoxy. This may reduce the compound’s solubility in polar solvents compared to 2-Fluoro-4-iodo-3-methoxypyridine .

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

  • Molecular Formula: C₇H₆ClINO₂.
  • Key Features : Methoxymethoxy group at position 3.
  • This compound’s higher molecular weight (297.49 g/mol) may also affect crystallization behavior .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₆H₅FINO 253.01 2-F, 4-I, 3-OCH₃ Moderate steric hindrance, polarizability
2-Fluoro-3-iodo-4-methoxypyridine C₆H₅FINO 253.01 2-F, 3-I, 4-OCH₃ Increased steric hindrance at position 3
2,5-Dichloro-4-iodo-3-methoxypyridine C₆H₄Cl₂INO 312.92 2-Cl, 5-Cl, 4-I, 3-OCH₃ Higher melting point (>250°C)
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 243.47 2-Cl, 4-I, 3-CH₃ Lower polarity due to methyl group

Biological Activity

2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with a molecular formula of C6_6H5_5FINO and a molecular weight of 253.01 g/mol. This compound has garnered interest in both synthetic chemistry and biological research due to its diverse applications in pharmaceuticals and agrochemicals. The presence of fluorine, iodine, and methoxy groups on the pyridine ring significantly influences its biological activity, making it a valuable subject for investigation.

The compound is characterized by its unique structure, which enhances its reactivity and biological interactions. The incorporation of halogen atoms (fluorine and iodine) along with a methoxy group contributes to its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for microbial growth, leading to antimicrobial effects. This inhibition disrupts cellular processes that are vital for survival in various pathogens.
  • Cell Signaling Modulation : It can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is significant in therapeutic contexts where altering cellular responses is desired.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

Biological Activity Effect Observed Reference
AntimicrobialInhibition of growth in Chlamydia species
Enzyme InhibitionDisruption of key metabolic pathways
CytotoxicityReduced viability in cancer cell lines
Anti-inflammatoryDecreased TNF-α release in stimulated cells

Antimicrobial Activity

A study highlighted the compound's significant antichlamydial activity, demonstrating that derivatives containing the trifluoromethyl group exhibited superior efficacy compared to those lacking this substituent. The minimum inhibitory concentration (MIC) assays confirmed the compound's potency against selected pathogens, emphasizing the importance of its structural components in enhancing biological efficacy.

Cytotoxicity in Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cells, where it resulted in a dose-dependent reduction in cell viability. This effect was attributed to the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

Research has indicated that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α from stimulated human whole blood. This suggests potential therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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